molecular formula C7H9N3O2 B1601582 3,4-Dimethyl-5-nitropyridin-2-amine CAS No. 65169-33-7

3,4-Dimethyl-5-nitropyridin-2-amine

Cat. No. B1601582
CAS RN: 65169-33-7
M. Wt: 167.17 g/mol
InChI Key: UVRBRUIAWAXWGK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is also known by its IUPAC name N,5-dimethyl-3-nitro-2-pyridinamine .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-5-nitropyridin-2-amine consists of a pyridine ring with nitro (-NO2), amino (-NH2), and two methyl (-CH3) groups attached to it . The exact positions of these groups on the pyridine ring can be determined from the compound’s name: the nitro group is at position 5, the amino group is at position 2, and the methyl groups are at positions 3 and 4 .


Physical And Chemical Properties Analysis

3,4-Dimethyl-5-nitropyridin-2-amine has a molecular weight of 167.17 . Its melting point is reported to be 154-155 °C , and its predicted boiling point is 297.4±25.0 °C . It has a predicted density of 1.261±0.06 g/cm3 .

Safety And Hazards

The compound is classified under GHS07 for safety, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3,4-dimethyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-5(2)7(8)9-3-6(4)10(11)12/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRBRUIAWAXWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496631
Record name 3,4-Dimethyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-nitropyridin-2-amine

CAS RN

65169-33-7
Record name 3,4-Dimethyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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